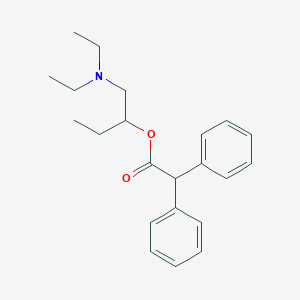
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound is a chiral molecule that has two enantiomers, which have different biological activities.
Mécanisme D'action
The mechanism of action of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate is not well understood. However, it has been suggested that the compound may exert its biological activity through modulation of the cyclooxygenase (COX) enzyme pathway, which is involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been reported to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a pharmaceutical agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate in lab experiments is its chiral nature, which allows for the synthesis of enantiomerically pure compounds. Additionally, the compound has a relatively simple synthesis method and low toxicity profile, making it easy to handle in the lab. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in medicinal chemistry and material science. Finally, the development of derivatives of 1-(Diethylamino)butan-2-yl 2,2-diphenylacetate with improved solubility and biological activity may lead to the discovery of new pharmaceutical agents.
Méthodes De Synthèse
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate can be synthesized using a variety of methods, including the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-ol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). Alternatively, the compound can be synthesized via the reaction of 2,2-diphenylacetic acid with 1-(diethylamino)butan-2-amine in the presence of a coupling reagent such as EDC or N,N'-dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate has been studied for its potential applications in medicinal chemistry as a chiral building block for the synthesis of various pharmaceuticals. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, this compound has been studied for its potential use in the synthesis of chiral liquid crystals, which have applications in the field of display technology.
Propriétés
Numéro CAS |
13426-07-8 |
|---|---|
Nom du produit |
1-(Diethylamino)butan-2-yl 2,2-diphenylacetate |
Formule moléculaire |
C22H29NO2 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1-(diethylamino)butan-2-yl 2,2-diphenylacetate |
InChI |
InChI=1S/C22H29NO2/c1-4-20(17-23(5-2)6-3)25-22(24)21(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16,20-21H,4-6,17H2,1-3H3 |
Clé InChI |
MLDAYGZPPRLGLE-UHFFFAOYSA-N |
SMILES |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canonique |
CCC(CN(CC)CC)OC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Numéros CAS associés |
10521-40-1 (mono-hydrochloride) |
Synonymes |
eterofen ethyldiphacil ethyldiphacil monohydrochloride ethyldiphenacetate IEM-506 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



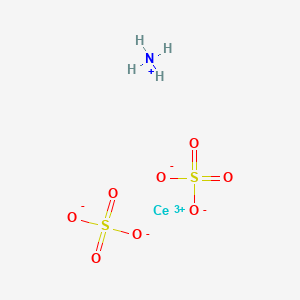
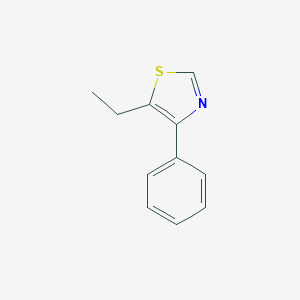
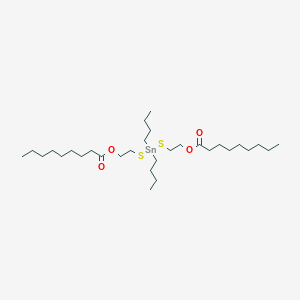
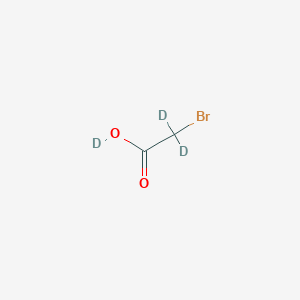
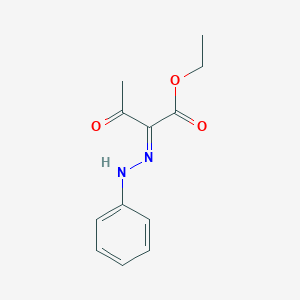
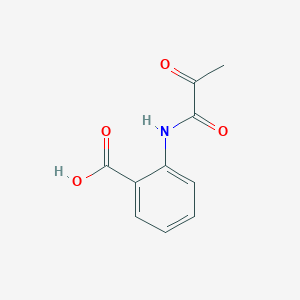
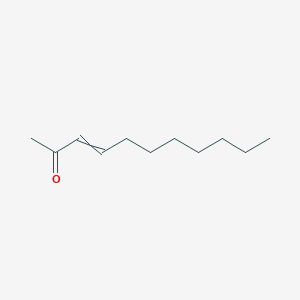
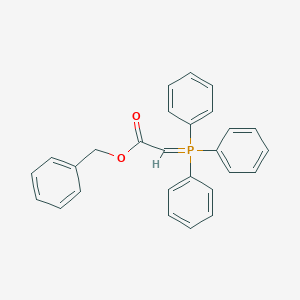
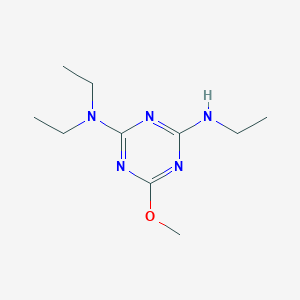
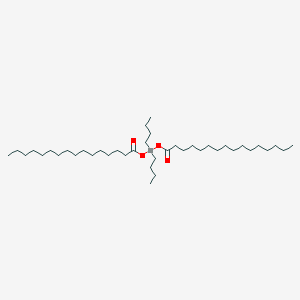
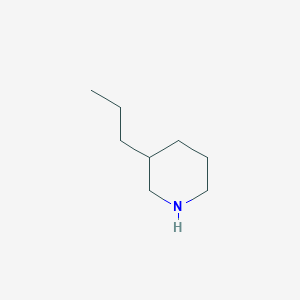

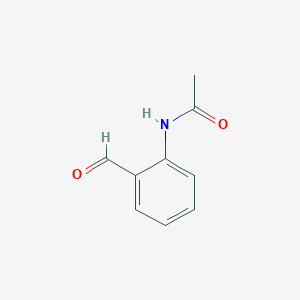
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)